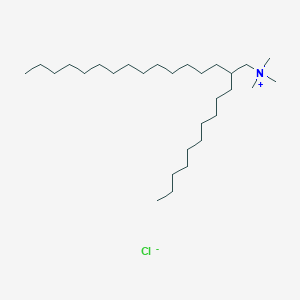
2-Decyl-N,N,N-trimethylhexadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-N,N,N-trimethylhexadecan-1-aminium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in a variety of applications, including industrial, pharmaceutical, and cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-N,N,N-trimethylhexadecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as ethanol or water, and the reaction conditions include heating the mixture to a specific temperature to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Decyl-N,N,N-trimethylhexadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted ammonium compounds .
Scientific Research Applications
2-Decyl-N,N,N-trimethylhexadecan-1-aminium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Decyl-N,N,N-trimethylhexadecan-1-aminium chloride involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with cell membranes and other biological structures. This interaction can disrupt cell membranes, leading to its antiseptic properties .
Comparison with Similar Compounds
Similar Compounds
- Hexadecyltrimethylammonium chloride
- Cetyltrimethylammonium chloride
- N-dodecyl-N,N-dimethyltetradecan-1-aminium chloride
Uniqueness
2-Decyl-N,N,N-trimethylhexadecan-1-aminium chloride is unique due to its specific alkyl chain length and structure, which can influence its surfactant properties and effectiveness in various applications. Compared to similar compounds, it may offer different solubility, stability, and interaction with biological membranes .
Properties
CAS No. |
134198-42-8 |
|---|---|
Molecular Formula |
C29H62ClN |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2-decylhexadecyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C29H62N.ClH/c1-6-8-10-12-14-16-17-18-19-21-23-25-27-29(28-30(3,4)5)26-24-22-20-15-13-11-9-7-2;/h29H,6-28H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
MZAXORFDZILDAL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCC)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


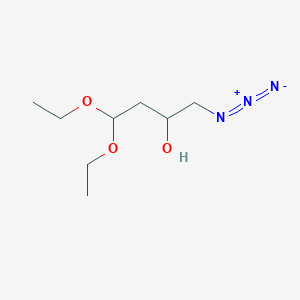
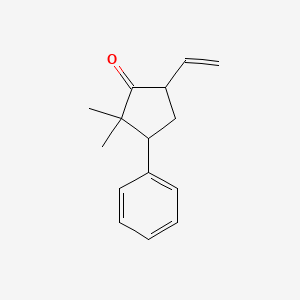
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)


![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
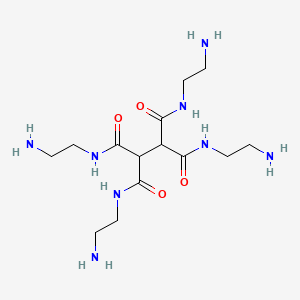
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
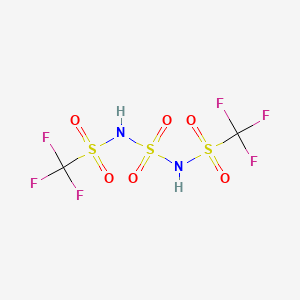
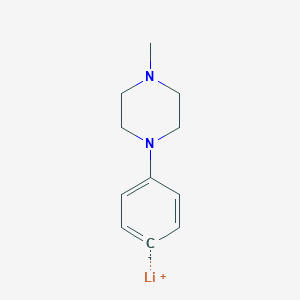
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
